molecular formula C7H9NO B1398668 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1370705-39-7

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B1398668
CAS No.: 1370705-39-7
M. Wt: 123.15 g/mol
InChI Key: ICMZHMYZIPFSKI-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is characterized by a bicyclo[111]pentane core structure with a hydroxymethyl group at the 3-position and a carbonitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group on the bicyclo[1.1.1]pentane core.

Properties

IUPAC Name

3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZHMYZIPFSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 3
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 4
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 5
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 6
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

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